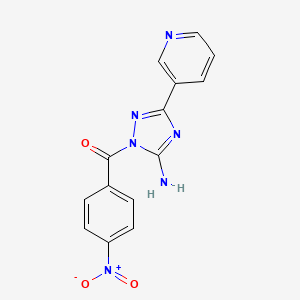
3,4-dichlorobenzyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichlorobenzyl 3-nitrobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable tool in the field of microbiology. In
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This disruption leads to the leakage of intracellular contents, ultimately causing cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells. However, it has been reported to cause irritation and inflammation in the skin and eyes. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dichlorobenzyl 3-nitrobenzoate in lab experiments is its broad-spectrum activity against bacteria and fungi. This makes it a valuable tool for studying the efficacy of other antibacterial and antifungal compounds. However, one of the limitations of using this compound is its potential toxicity to human cells. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Future Directions
There are several future directions for the research on 3,4-dichlorobenzyl 3-nitrobenzoate. One area of interest is the development of new antibacterial and antifungal compounds based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of bacterial and fungal infections. Finally, the development of new methods for synthesizing this compound with higher yield and purity is also an area of interest for researchers.
Conclusion
In conclusion, this compound is a valuable tool in the field of microbiology due to its broad-spectrum antibacterial and antifungal properties. Its unique properties make it a valuable tool for scientific research, and its potential use in the development of new antibacterial and antifungal compounds makes it an area of interest for future research. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Synthesis Methods
The synthesis of 3,4-dichlorobenzyl 3-nitrobenzoate involves the reaction between 3,4-dichlorobenzoic acid and 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been widely used to synthesize this compound with high yield and purity.
Scientific Research Applications
3,4-dichlorobenzyl 3-nitrobenzoate has been extensively used in scientific research for its antibacterial and antifungal properties. This compound has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used as a tool to study the mechanism of action of other antibacterial and antifungal compounds.
properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-5-4-9(6-13(12)16)8-21-14(18)10-2-1-3-11(7-10)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPZIQHWHXEKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)